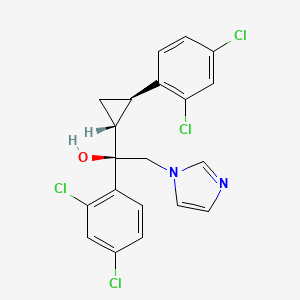
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
INTRODUCTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, also known as (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, is a chiral molecule used in a variety of scientific research applications. It is a useful compound in asymmetric synthesis and has been used in numerous studies to produce a variety of compounds. This molecule is highly versatile and can be used in a variety of reactions, making it a valuable tool for research. SYNTHESIS METHOD (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the addition of an aqueous solution of potassium hydroxide to an alkyl halide followed by the addition of a metal salt (such as lithium chloride). This reaction produces a chiral molecule with a chiral center at the carbon atom. The chiral center can be used to produce a variety of compounds with different properties. SCIENTIFIC RESEARCH APPLICATIONS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in a variety of scientific research applications. It has been used in asymmetric synthesis to produce novel compounds with desired properties. It has also been used in the synthesis of pharmaceuticals and other compounds. Additionally, (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been used in the study of enzyme kinetics, as well as in the development of new materials. MECHANISM OF ACTION (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane acts as a Lewis base in a variety of reactions. It is capable of forming coordinate covalent bonds with other molecules, which can lead to the formation of a variety of compounds. This molecule can also act as a catalyst in some reactions, allowing for the formation of products with desired properties. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane has been studied for its biochemical and physiological effects. Studies have shown that it can act as an inhibitor of a variety of enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. Additionally, it has been shown to have anti-inflammatory and anti-microbial effects. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its high reactivity and versatility, as well as its ability to form coordinate covalent bonds. Additionally, its chiral center makes it a useful tool for asymmetric synthesis. The limitations of using (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane in laboratory experiments include its toxicity, as well as its potential to form unwanted byproducts. FUTURE DIRECTIONS The future directions of research involving (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be done to explore its potential as a catalyst in other reactions. Finally, further research could be done to explore its potential as an inhibitor of enzymes, as well as its potential to form coordinate covalent bonds.
科学的研究の応用
Environmental Impact and Endocrine Disruption
Research indicates that certain chemicals structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, such as Bisphenol A and phthalates, act as endocrine disruptors. These compounds can interfere with the hormonal systems of humans and other animals, potentially leading to reproductive and developmental issues. Studies have highlighted the effects of these chemicals on spermatogenesis, indicating the potential for these compounds to induce germ cell apoptosis and disrupt the blood-testis barrier (Lagos-Cabré & Moreno, 2012), (Ribeiro et al., 2017).
Biomarker Development for Environmental Pollutants
Metabolomics approaches have been employed to identify biomarkers associated with exposure to chemicals like Bisphenol A. These biomarkers help in understanding the complex toxic effects these compounds have on organisms, providing insights into lactate and choline changes post-exposure (Wang et al., 2018).
Soil and Environmental Chemistry
The sorption behavior of similar phenoxy herbicides in soil and their interaction with organic matter and minerals have been studied extensively. Understanding these interactions helps in assessing the environmental impact and mobility of such compounds (Werner et al., 2012).
Industrial Applications and Catalysis
Compounds structurally similar to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane have been explored for their potential use in industrial applications, including the catalytic conversion processes. Understanding the interaction and stability of these compounds can inform their use in various industrial and chemical synthesis processes (Ruy et al., 2020).
特性
IUPAC Name |
1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-NUZBOFKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)






![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)